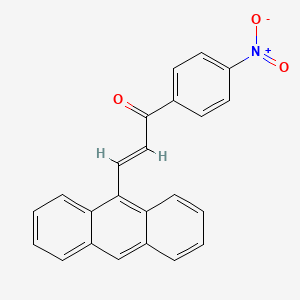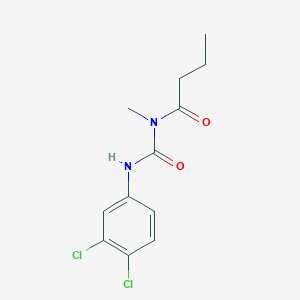![molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5](/img/structure/B11953299.png)
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of hippuric acids and derivatives. It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine
Vorbereitungsmethoden
The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of carboxylic acids. One common method includes the reaction of β-piperidinoalanine with methanolic hydrogen chloride to form the corresponding amino acid methyl ester. This ester is then reacted with methylamine and pyrrolidine to produce the desired amides . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Analyse Chemischer Reaktionen
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for amidation and sodium amidoboranes for efficient synthesis of primary and secondary amides. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel benzamide derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Wirkmechanismus
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can be compared with other similar compounds, such as tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate and N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with protein-arginine deiminase type-4, which distinguishes it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and interactions with biological molecules make it a valuable tool for research and industrial applications.
Eigenschaften
CAS-Nummer |
16709-42-5 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)






![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
